molecular formula C14H13NO5S B101525 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 18738-58-4

4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No. B101525
CAS RN: 18738-58-4
M. Wt: 307.32 g/mol
InChI Key: LZKUCYPSKRMZOU-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a compound that can be inferred to have a benzoic acid core structure with a methoxyphenyl sulfamoyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can help us understand the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involves methylation, thiocyanation, hydrolysis, and ethylation reactions, starting from 4-amino salicylic acid . Similarly, the synthesis of sulfonyl-bridged oligo(benzoic acid)s includes palladium-catalyzed methoxycarbonylation, hydrolysis, and oxidation steps . These methods could potentially be adapted for the synthesis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid would likely exhibit characteristics similar to those observed in sulfonyl-bridged oligo(benzoic acid)s, where X-ray analysis reveals specific supramolecular arrangements due to intermolecular hydrogen bonds . The presence of a sulfamoyl group could also influence the acidity and reactivity of the benzoic acid moiety.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For example, the benzoic acid moiety is prone to reactions typical of carboxylic acids, such as esterification or amidation. The methoxy group could undergo demethylation under certain conditions, while the sulfamoyl group could participate in reactions typical of sulfonamides, such as substitution or hydrolysis under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid would be determined by its functional groups. The benzoic acid group would contribute to the compound's acidity and potential for hydrogen bonding, affecting its solubility and melting point. The methoxy and sulfamoyl groups would influence the compound's polarity, solubility in organic solvents, and potential interactions with biological molecules, as seen in the case of 4-(Di-n-propylsulfamyl)benzoic acid, which is an important drug .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-12-6-4-11(5-7-12)15-21(18,19)13-8-2-10(3-9-13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKUCYPSKRMZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368311
Record name 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

CAS RN

18738-58-4
Record name 4-[[(4-Methoxyphenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18738-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(chlorosulfonyl)benzoic acid (573 mg, 2.60 mmol) was treated with 4-methoxyaniline (800 mg, 6.5 mmol) using method A to give 4-(N-(4-methoxyphenyl)sulfamoyl)benzoic acid as an off white solid. Yield: 528 mg (66%). 1H-NMR: 10.05 (s, 1H), 6.96 (d, J=8.5 Hz, 2H), 6.80 (d, J=8.5 Hz, 2H), 6.96 (d, J=9.0 Hz, 2H), 6.80 (d, J=9.0 Hz, 2H), 3.67 (s, 3H).
Quantity
573 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One

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